![molecular formula C19H23NO2 B14228518 6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL CAS No. 801219-35-2](/img/structure/B14228518.png)
6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring, a phenoxy group, and a hexanol chain, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL typically involves the following steps:
Formation of the Pyridine-Ethenyl Intermediate: This step involves the reaction of pyridine with an appropriate ethenylating agent under controlled conditions.
Coupling with Phenoxy Group: The intermediate is then reacted with a phenoxy compound to form the desired phenoxy-pyridine structure.
Attachment of Hexanol Chain: Finally, the hexanol chain is introduced through a nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Common techniques include batch and continuous flow reactions, utilizing catalysts and solvents to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The phenoxy and pyridine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted phenoxy or pyridine derivatives.
Applications De Recherche Scientifique
6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL involves its interaction with specific molecular targets and pathways. The pyridine and phenoxy groups can bind to enzymes or receptors, modulating their activity. The hexanol chain may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-{4-[2-(Pyridin-2-YL)ethenyl]phenoxy}hexan-1-OL: Unique due to its specific combination of functional groups.
6-{4-[2-(Pyridin-3-YL)ethenyl]phenoxy}hexan-1-OL: Similar structure but with a pyridine ring at a different position.
6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexan-1-OL: Another isomer with the pyridine ring at the 4-position.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Propriétés
Numéro CAS |
801219-35-2 |
|---|---|
Formule moléculaire |
C19H23NO2 |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
6-[4-(2-pyridin-2-ylethenyl)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C19H23NO2/c21-15-5-1-2-6-16-22-19-12-9-17(10-13-19)8-11-18-7-3-4-14-20-18/h3-4,7-14,21H,1-2,5-6,15-16H2 |
Clé InChI |
ARCNUHDQHVUBMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



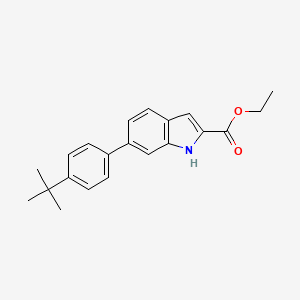
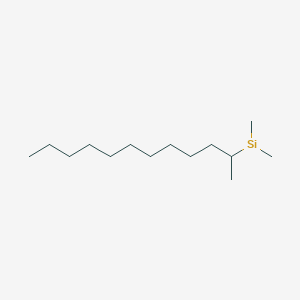
![Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl-](/img/structure/B14228447.png)
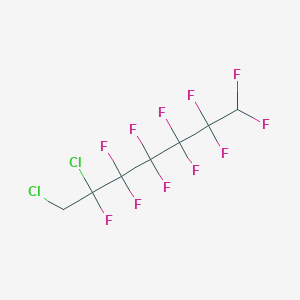
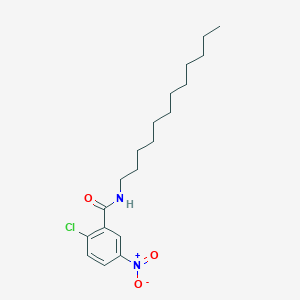
![1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine](/img/structure/B14228459.png)

![9,9'-(1,4-Phenylene)bis[10-(9,9-dimethyl-9H-fluoren-2-yl)anthracene]](/img/structure/B14228480.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide](/img/structure/B14228487.png)
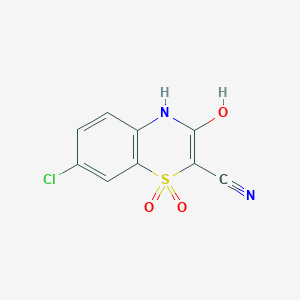
![11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid](/img/structure/B14228495.png)
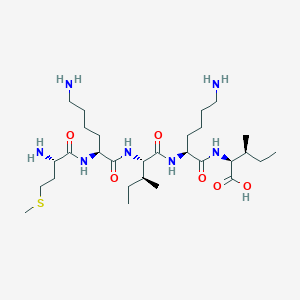
![N~1~-(Heptan-2-yl)-N~2~-[2-(morpholin-4-yl)ethyl]ethane-1,2-diamine](/img/structure/B14228506.png)
